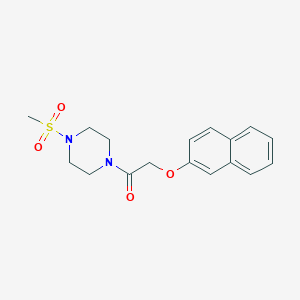![molecular formula C23H22N2O3 B249147 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine involves its binding to the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor that is involved in various biological processes, including anxiety, depression, and pain pathways. Binding of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine to the 5-HT1A receptor results in the activation of downstream signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to exhibit a range of biochemical and physiological effects, including:
1. Analgesic effects: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have analgesic effects, making it useful for investigating pain pathways.
2. Anxiolytic effects: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have anxiolytic effects, making it useful for investigating anxiety disorders.
3. Antidepressant effects: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antidepressant effects, making it useful for investigating depression.
4. Modulation of serotonin receptor function: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to be a selective agonist of the 5-HT1A receptor, making it useful for investigating the role of this receptor in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
2. Selective agonist: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine is a selective agonist of the 5-HT1A receptor, making it useful for investigating the role of this receptor in various biological processes.
Some of the limitations include:
1. Limited solubility: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has limited solubility in water, making it difficult to work with in aqueous solutions.
2. Limited stability: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has limited stability, making it difficult to store for extended periods of time.
Orientations Futures
There are several future directions for the study of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine. Some of these include:
1. Investigation of other serotonin receptor subtypes: While 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine is a selective agonist of the 5-HT1A receptor, there are other subtypes of serotonin receptors that may be involved in various biological processes.
2. Study of the role of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine in mental health disorders: Given its anxiolytic and antidepressant effects, further investigation of the role of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine in mental health disorders may be warranted.
3. Development of new analogs: The synthesis method for 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine could be used to develop new analogs with improved solubility, stability, and potency.
Conclusion
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the 5-HT1A receptor and exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While it has several advantages and limitations for lab experiments, there are several future directions for the study of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine, including the investigation of other serotonin receptor subtypes, the role of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine in mental health disorders, and the development of new analogs.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 2-naphthol with benzoyl chloride to form 2-naphthyl benzoate. This compound is then reacted with piperazine and acetic anhydride to produce the final product, 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the scientific research applications of 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine include:
1. Investigation of serotonin receptors: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to be a selective agonist of the 5-HT1A receptor, making it useful for investigating the role of this receptor in various biological processes.
2. Study of pain pathways: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have analgesic effects, making it useful for investigating the mechanisms of pain pathways.
3. Investigation of anxiety and depression: 1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have anxiolytic and antidepressant effects, making it useful for investigating the role of these processes in mental health disorders.
Propriétés
Nom du produit |
1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-(4-benzoylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H22N2O3/c26-22(17-28-21-11-10-18-6-4-5-9-20(18)16-21)24-12-14-25(15-13-24)23(27)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2 |
Clé InChI |
XELUACCHACEZTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

